molecular formula C9H8ClN3O2 B1406745 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1394040-13-1

1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B1406745
CAS RN: 1394040-13-1
M. Wt: 225.63 g/mol
InChI Key: FKLMICNLWVBTRT-UHFFFAOYSA-N
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Description

“1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride” is a chemical compound that likely contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both pyridine and pyrazole rings. Unfortunately, specific information about the molecular structure of this compound is not available .

Scientific Research Applications

Drug Design and Discovery

The structural motif of pyrazole fused with a pyridine ring, as found in this compound, is of significant interest in medicinal chemistry. It resembles the purine bases adenine and guanine, which are fundamental to DNA and RNA. This similarity allows for the design of molecules that can interact with biological targets, such as enzymes or receptors, in a highly specific manner. The hydrochloride salt form can enhance solubility and bioavailability, making it a valuable candidate for drug development .

Biological Activity Profiling

Compounds like 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride have been studied for their biological activities. They may exhibit a range of effects, including anti-inflammatory, analgesic, antipyretic, and even anticancer properties. Research often involves synthesizing derivatives and analogs to map out structure-activity relationships (SAR) and optimize therapeutic potential .

Chemical Biology and Mechanistic Studies

In chemical biology, this compound can be used as a tool to probe biological systems. By tagging it with fluorescent markers or other detectable groups, researchers can track its interaction with cellular components. This helps in understanding the mechanism of action at a molecular level, which is crucial for the rational design of therapeutics .

Material Science

The pyrazole-pyridine scaffold is also explored in material science. Its electronic properties make it suitable for use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The hydrochloride variant could offer improved stability and performance in these applications .

Analytical Chemistry

As an analytical reagent, this compound could be employed in the development of new assays and sensors. Its ability to form complexes with metals and other molecules can be utilized in colorimetric tests or to create selective binding sites in sensor technologies .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound may serve as precursors or active ingredients in the formulation of pesticides or herbicides. Their interaction with biological targets can be harnessed to protect crops from pests and diseases, thereby enhancing yield and quality .

properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h1-6H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLMICNLWVBTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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